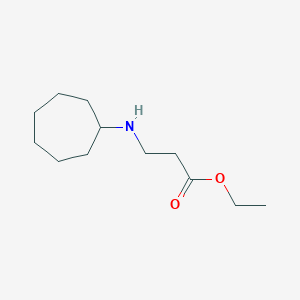
Ethyl 3-(cycloheptylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(cycloheptylamino)propanoate is a chemical compound that has been of significant interest to scientists, particularly in the fields of medicinal chemistry and organic synthesis. It is an ester, which are compounds formed by the reaction of carboxylic acids and alcohols . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .
Molecular Structure Analysis
The molecular formula for this compound is C12H23NO2. This indicates that the molecule is composed of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 213.32 g/mol.
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, in which one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .
Aplicaciones Científicas De Investigación
Precursor for Synthesis of N-substituted 4,4a,5,6-Tetrahydroquinoline-2,7(1H,3H)-diones :Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. The development of a facile process for selective dehydrogenative aromatization of these diones was also achieved to afford corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones (Thakur, Sharma, & Das, 2015).
Role in Synthesis of Methyl Propanoate :Methyl propanoate, an important precursor for polymethyl methacrylates, has been synthesized using a Baeyer-Villiger monooxygenase (BVMO). This synthesis process revealed that several BVMOs produce methyl propanoate and the chemically non-preferred product ethyl acetate (van Beek, Winter, Eastham, & Fraaije, 2014).
Electroreductive Radical Cyclization Applications :Ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate has been investigated for electroreductive intramolecular cyclization. This study showcased the catalytic reduction of these compounds using [Ni(tmc)]+, leading to one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization (Esteves et al., 2005).
Atmospheric Degradation Study :The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to ethyl 3-(cycloheptylamino)propanoate, was studied through reactions with Cl, OH, and NO3 radicals. This study provided insights into the tropospheric reactivity of such compounds and their impact on a local scale (Aranda et al., 2021).
Study on Thermochemistry and Kinetics of Esters :The thermochemistry and kinetics of ethyl propanoate (EP) were studied, focusing on unimolecular decomposition reactions. This research provided valuable data on initiation reactions, intermediate products, and bond dissociation energies, contributing to a better understanding of the ester's stability and reactivity (El‐Nahas et al., 2007).
Propiedades
IUPAC Name |
ethyl 3-(cycloheptylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)9-10-13-11-7-5-3-4-6-8-11/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMADHJWOTARVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

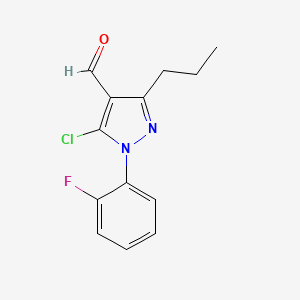

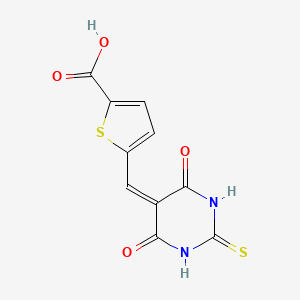
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
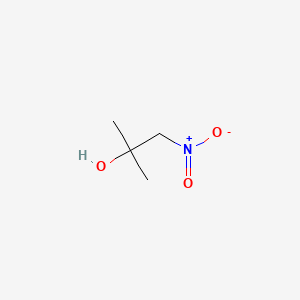
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
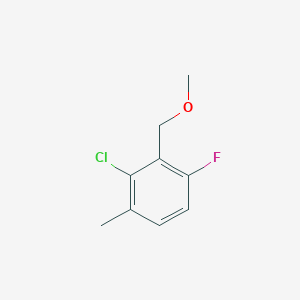
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
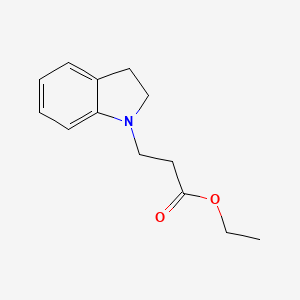
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
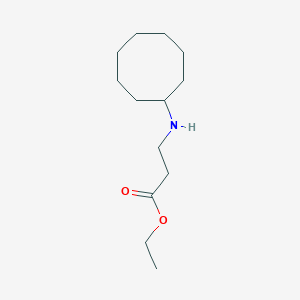
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)